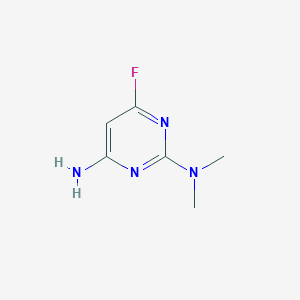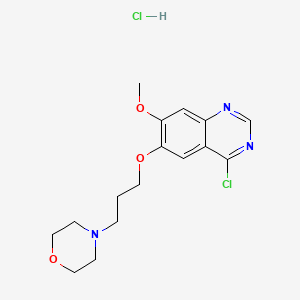
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C16H20ClN3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinazoline moiety linked to a morpholine ring through a propyl chain.
準備方法
The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the reaction of appropriate starting materials to form the quinazoline ring system.
Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the quinazoline ring.
Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Formation of the morpholine ring: The morpholine ring is synthesized and attached to the propyl chain through an ether linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ether linkage.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
科学的研究の応用
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(3-((4-Chloro-6-methoxyquinazolin-7-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-ethoxyquinazolin-6-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)butyl)morpholine
These compounds share structural similarities but may differ in their substituents or the length of the propyl chain. The unique combination of substituents and the specific arrangement of functional groups in this compound contribute to its distinct properties and applications.
特性
分子式 |
C16H21Cl2N3O3 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O3.ClH/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20;/h9-11H,2-8H2,1H3;1H |
InChIキー |
CLVHSEBJJMGMJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


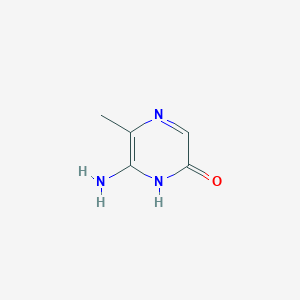
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
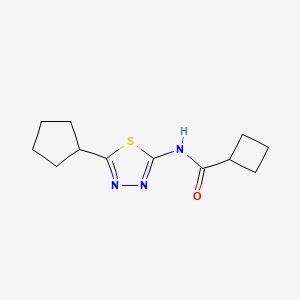
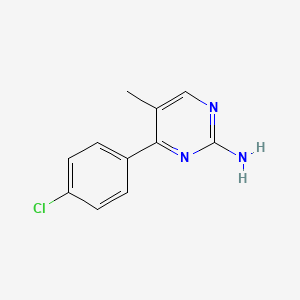
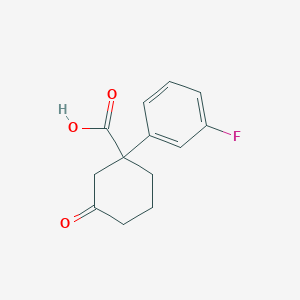
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
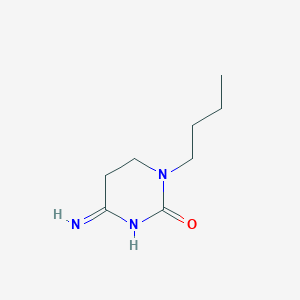

![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
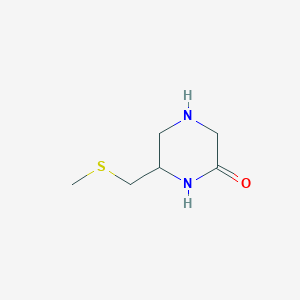
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)


